

acarbose cardiovascular outcomes RCT validation

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Compound Focus: Acarbose

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Acarbose Clinical Trial Outcomes at a Glance

Trial / Study Name	Population & Design	Key Cardiovascular Findings	Key Diabetes & Other Findings
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| **ACE Trial** [1] [2] [3] | - **Population:** Chinese patients with Coronary Heart Disease (CHD) and Impaired Glucose Tolerance (IGT)

- **Design:** Randomized, double-blind, placebo-controlled | - **No significant reduction** in the primary 5-point MACE (CV death, non-fatal MI, non-fatal stroke, hospitalization for unstable angina or heart failure) (HR 0.98)
- No significant effect on 3-point MACE, all-cause death, or individual components [1] [2]. | - **Significantly reduced** the incidence of new-onset diabetes by 18% (Rate Ratio 0.82) [1] [2]. | | **STOP-NIDDM Trial** [2] [4] | - **Population:** Individuals with IGT (lower cardiovascular risk)
- **Design:** Randomized, double-blind, placebo-controlled | - Suggested a reduced risk of cardiovascular events in a prespecified analysis, but the number of events was very small, and the population was not high-risk [2]. | - **Significantly reduced** the incidence of type 2 diabetes by 25% [2]. | | **Meta-Analyses (2023)** [4] | - **Population:** Patients with IGT, T2D, and T1D (pooled analysis of multiple RCTs)
- **Design:** Systematic Review & Meta-Analysis | - Not focused on MACE. Found significant improvements in **cardiovascular risk factors:** reduced systolic BP, triglycerides, total cholesterol,

and inflammatory markers (TNF- α) [4]. | - Improved glycemic indices (HbA1c, fasting insulin) and anthropometric indices (body weight, BMI) [4]. |

Detailed Experimental Protocols from Key Trials

To ensure reproducibility and provide depth for a professional audience, here are the detailed methodologies from the pivotal trials.

ACE (Acarbose Cardiovascular Evaluation) Trial Protocol

The ACE trial was a phase 4, event-driven superiority trial designed specifically to test the cardiovascular hypothesis [3].

- **Study Design:** Randomized, double-blind, placebo-controlled.
- **Participants:** 6,522 Chinese patients with established coronary heart disease and impaired glucose tolerance [1] [2].
- **Intervention:** Oral **acarbose** (50 mg three times a day) versus matched placebo, added to standardized cardiovascular secondary prevention therapy [1].
- **Follow-up Duration:** Median of 5.0 years [1].
- **Primary Outcome:** A 5-point composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina, and hospital admission for heart failure. This was analyzed in the intention-to-treat population [1] [2].
- **Key Secondary Outcomes:** A 3-point MACE (CV death, non-fatal MI, non-fatal stroke), all-cause mortality, and development of diabetes [1].

Preclinical Study on Signaling Pathways

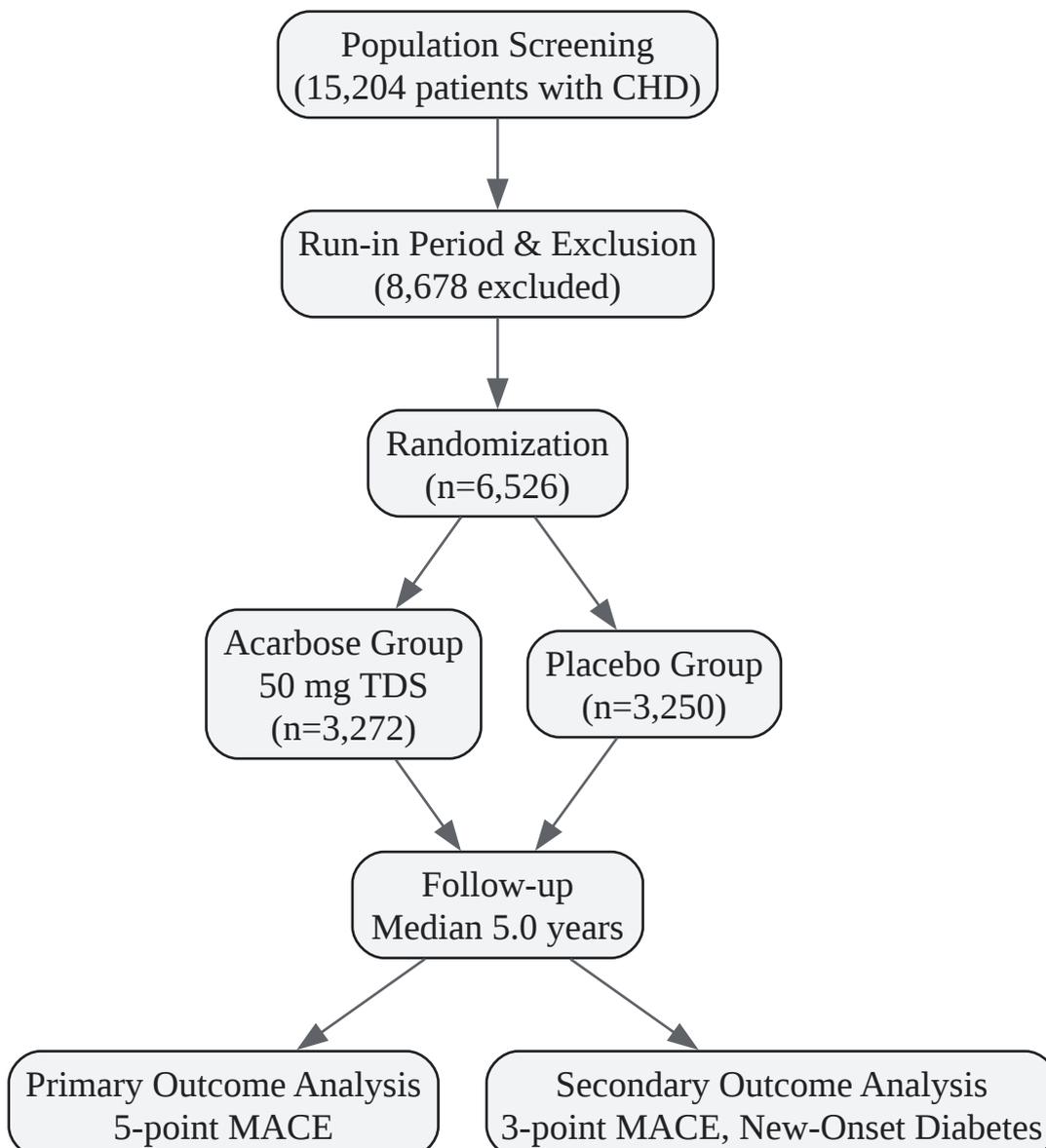
A 2017 study investigated **acarbose**'s mechanism in accelerating wound healing in diabetic mice, which involved a specific signaling pathway [5].

- **In Vivo Model:** Type 2 diabetic (*db/db*) mice and control C57BL/6J mice. Diabetic mice were treated with **acarbose** (50 mg/kg/d) or vehicle for 14 days before wound creation [5].
- **Wound Healing Analysis:** A 6 mm circular wound was created by punch biopsy. Wound closure was measured every 2 days, and angiogenesis was assessed via CD31 immunohistochemistry in wounded tissue [5].

- **In Vitro EPC Analysis:** Bone marrow-derived endothelial progenitor cells (BM-EPCs) were isolated and cultured. Tube formation assays on Matrigel were used to assess neovascularization. To investigate the pathway, an Akt inhibitor (MK-2206 2HCl) was used in vitro [5].
- **Pathway Analysis:** Protein levels of total Akt, phosphorylated Akt (Ser473), total eNOS, and phosphorylated eNOS (Ser1177) in BM-EPCs were measured using western blotting to confirm pathway activation [5].

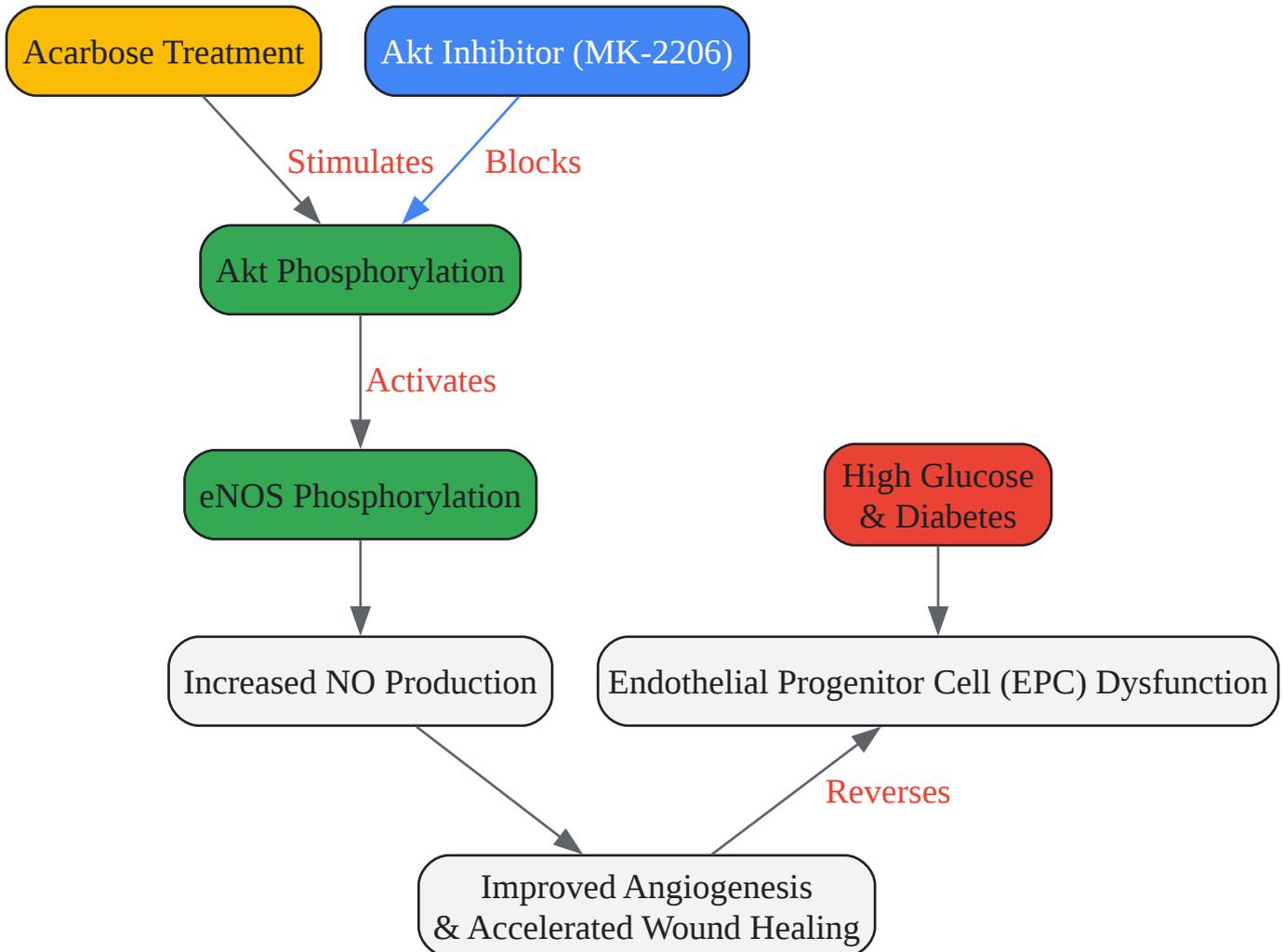
Signaling Pathway & Trial Design Visualization

The following diagrams illustrate the mechanistic pathway investigated in preclinical studies and the overall design of the ACE trial, providing a visual summary of the experimental workflows.



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ACE Trial Design Workflow



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Proposed Akt/eNOS Pathway for **Acarbose** in Wound Healing

Interpretation for Research and Development

The data presents a clear picture for drug development professionals:

- **Cardiovascular Outcome vs. Risk Factors:** While **acarbose** failed to demonstrate a benefit on hard MACE endpoints in a dedicated outcomes trial (ACE), it can positively influence several

cardiovascular **risk factors** (lipids, blood pressure) [4]. This distinction is critical for trial design and drug positioning.

- **Comparative Effectiveness:** Real-world evidence suggests that in patients with T2D and hypertension, newer drug classes like GLP-1 RAs and DPP-4 inhibitors may be associated with a lower risk of MACE compared to **acarbose** or insulin [6]. This impacts the competitive landscape and guideline recommendations.
- **Non-Glycemic Benefits:** Research confirms that **acarbose**'s effects may extend beyond glucose control, involving pathways like Akt/eNOS signaling to improve endothelial function and angiogenesis, as seen in wound healing models [5].

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